

# Solubility Profile of Iprovalicarb-d8 in Organic Solvents: A Technical Guide

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## Compound of Interest

Compound Name: Iprovalicarb-d8

Cat. No.: B15559633

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## Abstract

This technical guide provides an in-depth overview of the solubility of **Iprovalicarb-d8** in a range of common organic solvents. Due to the limited availability of direct solubility data for the deuterated form, this document presents high-quality, verified solubility data for the non-deuterated parent compound, Iprovalicarb. This information serves as a robust proxy for **Iprovalicarb-d8**, given that deuteriation typically has a minimal impact on the physicochemical property of solubility. This guide is intended to support researchers and professionals in drug development and other scientific disciplines by providing essential data for formulation, analytical method development, and risk assessment. A detailed experimental protocol for determining solubility via the widely accepted shake-flask method is also provided, alongside a visual workflow to aid in experimental design.

## Introduction

Iprovalicarb is a systemic fungicide belonging to the valinamide carbamate chemical class. It is effective against Oomycete pathogens, which cause diseases such as downy mildew and late blight in various crops.[1] **Iprovalicarb-d8** is a deuterated analog of Iprovalicarb, often used as an internal standard in analytical chemistry for the quantification of Iprovalicarb residues in environmental and biological samples.

Understanding the solubility of **Iprovalicarb-d8** in organic solvents is critical for a variety of applications, including:

- **Formulation Development:** Selecting appropriate solvent systems for creating stable and effective formulations.
- **Analytical Method Development:** Preparing stock solutions and standards for chromatographic analysis (e.g., HPLC, GC-MS).
- **Toxicology and Environmental Fate Studies:** Designing experiments to assess the bioavailability and environmental impact of the compound.

This guide provides a compilation of available quantitative and qualitative solubility data for Iprovalicarb.

## Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent environments. The following table summarizes the available quantitative solubility data for Iprovalicarb in various organic solvents at 20°C. This data is sourced from the Pesticide Properties DataBase and is considered verified for regulatory purposes.<sup>[1]</sup>

Disclaimer: The following data pertains to Iprovalicarb. Due to a lack of specific experimental data for **Iprovalicarb-d8**, this information is presented as a close approximation. The isotopic substitution of hydrogen with deuterium is not expected to significantly alter the solubility of the molecule.

Table 1: Quantitative Solubility of Iprovalicarb in Organic Solvents at 20°C

Organic Solvent	Solubility (g/L)
Toluene	5.3
Acetone	41
Ethyl Acetate	>132
Dichloromethane	>200

#### Qualitative Solubility Information:

- Methanol: Slightly soluble[2]
- Chloroform: Slightly soluble[2]
- Dimethyl Sulfoxide (DMSO): Soluble[3]
- Acetonitrile: Iprovalicarb is commercially available as a solution in acetonitrile, indicating good solubility.[4]
- Hexane: No specific data is available, but as a non-polar solvent, low solubility is expected.

## Experimental Protocol: Determination of Solubility by the Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the saturation solubility of a compound in a specific solvent. The methodology described below is based on the principles outlined in the OECD Test Guideline 105 for Water Solubility, adapted for organic solvents.

### 3.1. Principle

An excess amount of the solid test substance (**Iprovalicarb-d8**) is agitated in the chosen organic solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined by a suitable analytical method.

### 3.2. Materials and Equipment

- **Iprovalicarb-d8** (analytical standard)
- Organic solvents (high purity, HPLC grade or equivalent)
- Volumetric flasks
- Glass vials with screw caps and PTFE-lined septa

- Constant temperature shaker or water bath
- Centrifuge
- Syringe filters (chemically compatible with the solvent, e.g., PTFE)
- Analytical balance (accurate to  $\pm 0.1$  mg)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another appropriate analytical instrument.

### 3.3. Procedure

- Preparation of the Test System:
  - Accurately weigh an amount of **Iprovalicarb-d8** that is in excess of its expected solubility and place it into a glass vial.
  - Add a known volume of the selected organic solvent to the vial.
  - Securely cap the vial.
- Equilibration:
  - Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 20°C).
  - Agitate the mixture at a constant rate that ensures thorough mixing and suspension of the solid particles.
  - The equilibration time will depend on the substance and the solvent. A preliminary test should be conducted to determine the time required to reach a plateau in concentration. A typical duration is 24 to 48 hours.
- Phase Separation:
  - After equilibration, allow the vial to stand undisturbed at the test temperature for a sufficient time to allow the undissolved solid to settle.

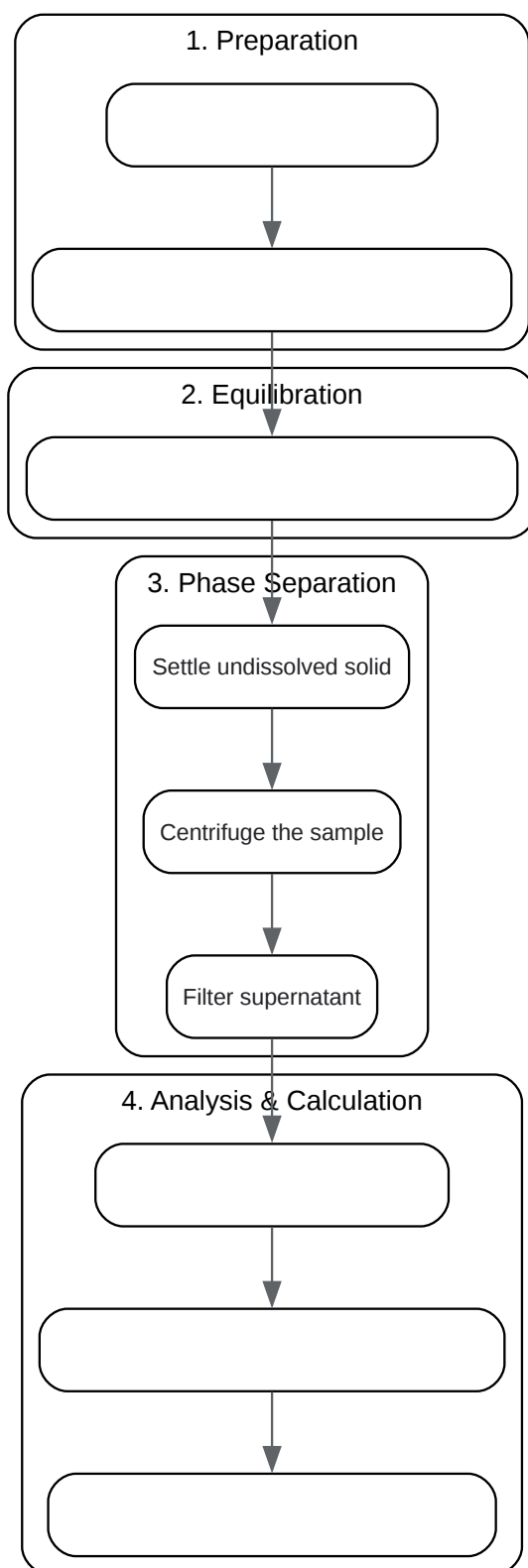
- To ensure complete removal of undissolved particles, centrifuge the vial at a high speed.
- Carefully withdraw a clear aliquot of the supernatant using a syringe.
- Filter the aliquot through a syringe filter that has been pre-conditioned with the saturated solution to prevent adsorption of the analyte.
- Analysis:
  - Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
  - Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of **Iprovalicarb-d8**.
  - Prepare a calibration curve using standard solutions of **Iprovalicarb-d8** of known concentrations.
- Calculation:
  - Calculate the solubility of **Iprovalicarb-d8** in the organic solvent by multiplying the measured concentration of the diluted solution by the dilution factor.
  - Express the solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL).

### 3.4. Quality Control

- Perform the experiment in triplicate to ensure the reproducibility of the results.
- Run a blank sample (solvent only) to check for interferences.
- Ensure the temperature is maintained within  $\pm 0.5^{\circ}\text{C}$  throughout the experiment.

## Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of **Iprovalicarb-d8**.



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Caption: Experimental workflow for the shake-flask solubility determination method.

## Conclusion

This technical guide provides a summary of the available solubility data for Iprovalicarb in various organic solvents, which serves as a valuable reference for the deuterated analog, **Iprovalicarb-d8**. The detailed experimental protocol for the shake-flask method offers a standardized approach for researchers to determine the solubility of this and other compounds with high accuracy and reproducibility. The provided information is essential for professionals engaged in the development, analysis, and safety assessment of Iprovalicarb and its deuterated standard.

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